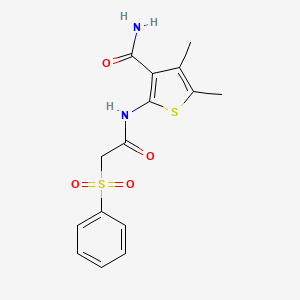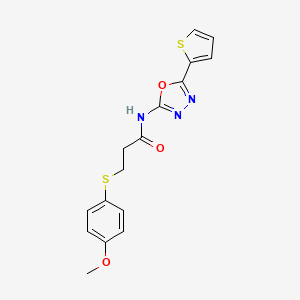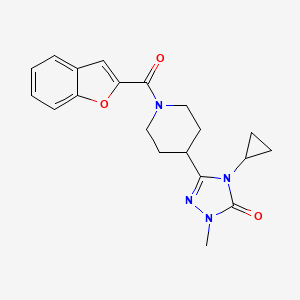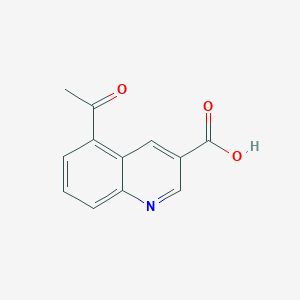![molecular formula C19H23FN2O4S B2550299 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1115889-53-6](/img/structure/B2550299.png)
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, appears to be a derivative of pyrazole-3,4-dicarboxamide with a sulfonamide moiety. This type of compound is of interest due to its potential as a carbonic anhydrase inhibitor, as suggested by the study of similar derivatives . The presence of the sulfonamide group is significant as it is a common feature in many diuretic, antiepileptic, and anti-inflammatory drugs.
Synthesis Analysis
The synthesis of related pyrazole-3,4-dicarboxamide derivatives starts from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The process involves characterizing the structures of the synthesized molecules using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar pathway, with the addition of the ethoxyphenyl piperazine and isopropoxypropyl groups to the core pyrazole structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The sulfonamide group attached to this ring is a functional group that consists of a sulfur atom double-bonded to two oxygen atoms and a nitrogen atom. The substituents attached to the piperazine and pyrazole rings, such as the ethoxyphenyl and isopropoxypropyl groups, influence the molecular interactions and the overall three-dimensional conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonamide moiety, for example, can participate in hydrogen bonding and electrostatic interactions, which are important in the inhibition of carbonic anhydrase enzymes. The piperazine ring can act as a Lewis base, as seen in the study where l-piperazine-2-carboxylic acid derived N-formamides were used as catalysts for the hydrosilylation of N-aryl imines . This suggests that the piperazine moiety in the compound could also engage in similar catalytic or binding activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group typically increases water solubility due to its polarity. The compound's ability to inhibit carbonic anhydrase isoenzymes is quantified by K_i values, which range significantly depending on the specific structure of the pyrazole-sulfonamide derivative. For instance, compounds similar to the one have shown K_i values ranging from 0.056–110.400 μM for hCA I and 0.057–533.400 μM for hCA II, indicating varying degrees of inhibitory potency .
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with piperazine substituents and related structures have been evaluated for their anticancer properties. For instance, polyfunctional substituted 1,3-thiazoles with piperazine substituents have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer treatment research (Turov, 2020).
Antimicrobial and Antifungal Properties
Novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising in vitro antiproliferative activity, which includes antimicrobial effects against specific cell lines, showcasing their potential in developing new antimicrobial agents (Kumar et al., 2016).
Insecticidal Applications
Research into 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives revealed that certain structures exhibit significant insecticidal activity, offering insights into the development of new agrochemicals for pest control (Ohno et al., 2010).
Propiedades
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-12-5-7-21(8-6-12)15-10-16-17(9-14(15)20)27(24,25)18(19(23)26-2)11-22(16)13-3-4-13/h9-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNTQGROAPOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)

![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)



